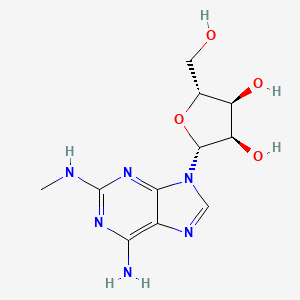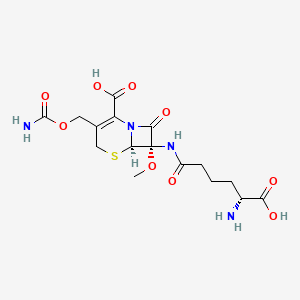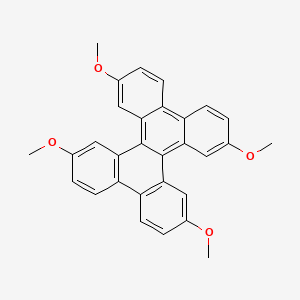
2-deoxy-5-O-phosphono-D-erythro-pentose
描述
2-deoxy-5-O-phosphono-D-erythro-pentose is a phosphorylated sugar molecule, specifically a derivative of 2-deoxy-D-ribose. It is an important intermediate in various biochemical pathways and has significant implications in both scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-deoxy-5-O-phosphono-D-erythro-pentose typically involves the phosphorylation of 2-deoxy-D-ribose. This can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound often involve enzymatic processes due to their specificity and efficiency. Enzymes such as kinases can be used to catalyze the phosphorylation of 2-deoxy-D-ribose, resulting in high yields and purity .
化学反应分析
Types of Reactions
2-deoxy-5-O-phosphono-D-erythro-pentose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it back to its deoxy form.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives, deoxy sugars, and substituted sugar molecules .
科学研究应用
2-deoxy-5-O-phosphono-D-erythro-pentose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleotides and nucleosides.
Biology: It plays a role in metabolic pathways and is used in studies related to cellular metabolism.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for antiviral and anticancer agents.
作用机制
The mechanism of action of 2-deoxy-5-O-phosphono-D-erythro-pentose involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. It can be phosphorylated or dephosphorylated, influencing the activity of metabolic enzymes and pathways. Its molecular targets include kinases and phosphatases, which regulate its phosphorylation state and subsequent biological activity .
相似化合物的比较
Similar Compounds
2-deoxy-D-ribose: A closely related compound that lacks the phosphate group.
D-ribose 5-phosphate: Another phosphorylated sugar with a similar structure but with an additional hydroxyl group.
2-deoxy-D-arabinose: A deoxy sugar with a different stereochemistry
Uniqueness
2-deoxy-5-O-phosphono-D-erythro-pentose is unique due to its specific phosphorylation at the 5-position, which imparts distinct biochemical properties and reactivity. This makes it particularly valuable in the synthesis of nucleotides and in studies of metabolic pathways .
属性
IUPAC Name |
[(2R,3S)-2,3-dihydroxy-5-oxopentyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O7P/c6-2-1-4(7)5(8)3-12-13(9,10)11/h2,4-5,7-8H,1,3H2,(H2,9,10,11)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQNUOMIEBHXQG-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C=O)[C@@H]([C@@H](COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227659 | |
| Record name | 2-Deoxyribose 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7685-50-9 | |
| Record name | 2-Deoxyribose 5-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007685509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Deoxyribose 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2-deoxy-D-erythro-pentose 5-(dihydrogen phosphate) from glucometasaccharinic acid 6-phosphate?
A1: While attempting to synthesize 2-deoxy-D-erythro-pentose 5-(dihydrogen phosphate) via Ruff degradation of glucometasaccharinic acid 6-phosphate, researchers unexpectedly discovered that the resulting product was not solely the desired 5-phosphate. Instead, it was a mixture primarily consisting of 2-deoxy-D-erythro-pentose 4-phosphate and 2-deoxy-D-erythro-pentose 5-phosphate in a 4:1 ratio []. This finding highlights the potential for unexpected phosphate group migration during this specific synthesis pathway.
Q2: How does 2-deoxy-D-erythro-pentose 4-phosphate differ from its 5-phosphate counterpart in the Dische's diphenylamine test?
A2: Interestingly, 2-deoxy-D-erythro-pentose 4-phosphate exhibits different colorimetric behavior compared to the 5-phosphate isomer in Dische's diphenylamine test []. Under standard test conditions, the 4-phosphate derivative generates only 60% of the color intensity produced by the free deoxy-pentose, while the 5-phosphate derivative demonstrates comparable color development to the free sugar. This distinction could be valuable for differentiating between these two phosphate esters.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


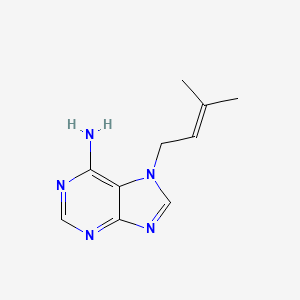
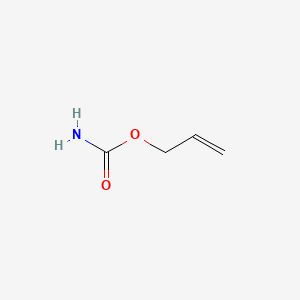
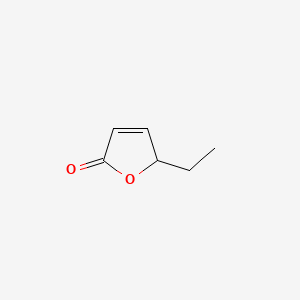
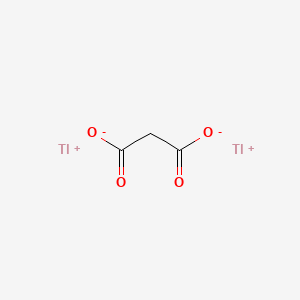
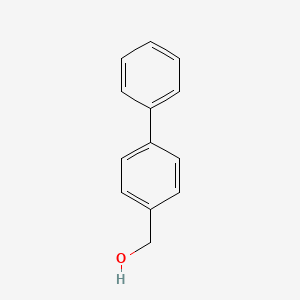
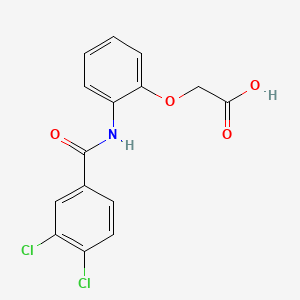


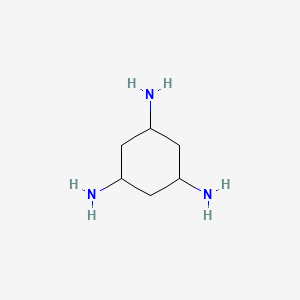
![5,11-dimethyl-2-[2-(1-piperidyl)ethyl]-6H-pyrido[4,3-b]carbazol-2-ium-9-ol](/img/structure/B1213685.png)
